molecular formula C13H20N2O2S B239825 1-(Benzylsulfonyl)-4-ethylpiperazine

1-(Benzylsulfonyl)-4-ethylpiperazine

Cat. No. B239825
M. Wt: 268.38 g/mol
InChI Key: HGOXVZNUEXOIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the family of piperazines. It is commonly used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-ethylpiperazine involves the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been found to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Benzylsulfonyl)-4-ethylpiperazine in lab experiments is its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, making it an attractive candidate for drug development. However, one of the main limitations of using this compound is its potential toxicity. Further studies are required to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the study of 1-(Benzylsulfonyl)-4-ethylpiperazine. One of the main directions is the development of novel therapeutic agents based on its chemical structure. Moreover, further studies are required to determine its safety profile and potential side effects. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that exhibits potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, further studies are required to determine its safety profile and potential side effects.

Synthesis Methods

The synthesis of 1-(Benzylsulfonyl)-4-ethylpiperazine involves the reaction of 1-benzylsulfonyl-4-nitroethylpiperazine with sodium borohydride in the presence of acetic acid. This reaction results in the reduction of the nitro group to an amino group, leading to the formation of this compound.

Scientific Research Applications

1-(Benzylsulfonyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-benzylsulfonyl-4-ethylpiperazine

InChI

InChI=1S/C13H20N2O2S/c1-2-14-8-10-15(11-9-14)18(16,17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

HGOXVZNUEXOIJA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.